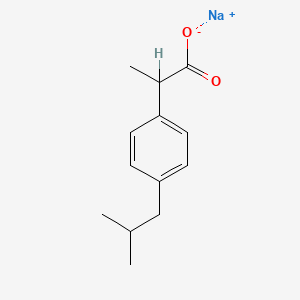

Ibuprofen sodium

Cat. No. B1238191

Key on ui cas rn:

31121-93-4

M. Wt: 229.27 g/mol

InChI Key: VYBJYTLOZWAVMJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03987094

Procedure details

55.41 g. portion of the crude enol-acetate solution from part A, representing 49.3 mmoles of 2-acetoxy-3-(4'-isobutylphenyl)-3-methylacrylonitrile (V) was placed in a 250 ml. one-necked flask and stirred magnetically while 10 ml. of water and 16.0 g. (200 meq.) of 50 percent sodium hydroxide solution were added. The mixture was stirred at 70° C. for 7 hours and cooled to 25° C. to effect hydrolysis of the enol-acetate and to form the sodium salt (VI). The ph of the mixture was adjusted to 11 with 12 percent sulfuric acid (3.5 ml.). Sodium hypochlorite solution (15 percent W/V, 30 meq.; 24.8 ml.) was added over 30 minutes with ice water cooling of the flask. Methylene chloride (10 ml.) and 0.8g. of a filter aid (Celite) were added and the mixture was slowly cooled to 0° C. After 3 hours the solids were filtered (3 minutes on a coarse frit) and washed with cold brine (8 ml. of saturated sodium chloride solution plus 3 ml. of ice) and with 10 ml. of cold methylene chloride. The cake was dried to give 9.68 g. A 1 gram sample was removed for cyanide assay; it showed 40 parts per million sodium cyanide. The remaining salt, 8.68 g. was slurried with water. The slurry gave a negative picric paper test, and then 56 ml. of Skellysolve B (SSB) and 8 ml. of 12 N sulfuric acid were added, with warming to 40° C. The mixture was filtered and phases were separated. The upper phase was washed with 20 ml. of warm water. The combined aqueous phase were back washed in sequence with a 20 ml. portion of SSB. The two SSB phases were then stirred with a mixture of sodium sulfate and decolorizing charcoal (0.5 g.), filtered through a filter aid and concentrated to about 15 ml. volume. The resulting acid solution was seeded with crystals of 2-(4'-isobutylphenyl)propionic acid and held at 0° C. for 2 hours. The resulting precipitate of 2-(4'-isobutylphenyl)propionic acid (1) was filtered, washed with two 3 ml. portions of cold SSB and dried overnight at 50° C. The yield of 2-(4'-isobutylphenyl)propionic acid, based upon the glycidonitrile starting material, with correction for removed analysis samples of the sodium salt was 8.00 g. (78.8 percent). A thin layer chromatogram analysis showed no impurity. The mother liquor still contained 0.120 g. of the acid (I).

[Compound]

Name

enol-acetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

2-acetoxy-3-(4'-isobutylphenyl)-3-methylacrylonitrile

Quantity

49.3 mmol

Type

reactant

Reaction Step Two

[Compound]

Name

enol-acetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

sodium

Identifiers

|

REACTION_CXSMILES

|

C([O:4][C:5](=[C:8]([C:10]1[CH:15]=[CH:14][C:13]([CH2:16][CH:17]([CH3:19])[CH3:18])=[CH:12][CH:11]=1)[CH3:9])C#N)(=O)C.[OH-:20].[Na+:21]>O>[CH2:16]([C:13]1[CH:14]=[CH:15][C:10]([CH:8]([CH3:9])[C:5]([O-:4])=[O:20])=[CH:11][CH:12]=1)[CH:17]([CH3:19])[CH3:18].[Na+:21] |f:1.2,4.5|

|

Inputs

Step One

[Compound]

|

Name

|

enol-acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

2-acetoxy-3-(4'-isobutylphenyl)-3-methylacrylonitrile

|

|

Quantity

|

49.3 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C#N)=C(C)C1=CC=C(C=C1)CC(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

[Compound]

|

Name

|

enol-acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

one-necked flask and stirred magnetically while 10 ml

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred at 70° C. for 7 hours

|

|

Duration

|

7 h

|

Outcomes

Product

|

Name

|

sodium

|

|

Type

|

product

|

|

Smiles

|

C(C(C)C)C1=CC=C(C=C1)C(C(=O)[O-])C.[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |